7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
This compound belongs to the pyrazolo-oxazine family, characterized by a tricyclic scaffold combining pyrazole, oxazine, and benzo-fused rings. Key structural features include:
- 5-(furan-2-yl) substitution: Introduces a heteroaromatic moiety, influencing electronic properties and binding interactions.
Properties
IUPAC Name |
7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-2-25-19-11-6-10-16-18-14-17(15-8-4-3-5-9-15)23-24(18)22(27-21(16)19)20-12-7-13-26-20/h3-13,18,22H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJURAGCWKLQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (CAS No. 899939-26-5) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 360.4 g/mol. The structure includes a furan ring and a pyrazolo[1,5-c][1,3]oxazine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O3 |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 899939-26-5 |
Pharmacological Activities
Research indicates that compounds containing pyrazole and oxazine moieties exhibit a range of biological activities including:
- Anti-inflammatory Activity : Pyrazole derivatives are well-known for their anti-inflammatory properties. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with structural similarities have demonstrated significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM .
- Anticancer Activity : The compound's structure suggests potential anticancer properties. Pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies show that related compounds exhibit cytotoxic effects against various cancer cell lines .
- Antimicrobial Effects : Pyrazole derivatives also exhibit antimicrobial activity against various pathogens. The presence of the furan ring may enhance this activity by improving the compound's interaction with microbial targets .
Case Studies and Research Findings
-
Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of several pyrazole derivatives in vivo using a carrageenan-induced paw edema model. The compounds displayed varying degrees of edema inhibition compared to standard anti-inflammatory drugs like celecoxib .
Compound ID COX-2 Inhibition IC50 (μM) Compound A 0.034 Compound B 0.052 Celecoxib 0.313 -
Anticancer Activity : Another study focused on the cytotoxicity of related compounds against the MCF-7 breast cancer cell line. Compounds demonstrated significant cytotoxicity with IC50 values as low as 0.39 μM .
Compound ID IC50 (μM) Compound 4b 3.16 Compound 4c 2.74 Compound 6a 0.39 - Antimicrobial Study : The antimicrobial activity was assessed against both Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent antibacterial effects, which were attributed to their ability to disrupt bacterial cell membranes .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. The presence of the furan and pyrazolo moieties enhances interaction with microbial targets. For instance, compounds structurally similar to 7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study:
A study conducted on related pyrazolo derivatives showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded as low as 6.25 µg/mL for certain derivatives, suggesting their potential as future antibacterial agents .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Investigations into structurally analogous compounds have revealed selective cytotoxicity towards various cancer cell lines while exhibiting minimal toxicity towards normal cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators .
Case Study:
In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation significantly. For example, one study reported that specific derivatives induced apoptosis in breast cancer cell lines by activating caspase pathways .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are particularly promising. Research suggests that it may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) enzymes. In animal models, similar compounds have shown significant reductions in edema and inflammatory markers .
Case Study:
In a recent study, a derivative of the compound was tested in an animal model of arthritis and exhibited a marked reduction in joint swelling and inflammatory cytokines compared to controls .
Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (-OCH₂CH₃) substituent at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Hydrolysis : Treatment with aqueous HCl converts the ethoxy group to a hydroxyl group, yielding 7-hydroxy derivatives.
-
Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the ethoxy group with an amino moiety.
| Reaction Type | Reagents/Conditions | Yield (%) | Product |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 8h | 72–85 | 7-hydroxy analog |
| Aminolysis | CH₃NH₂, DMF, 80°C | 65 | 7-(methylamino) derivative |
Electrophilic Aromatic Substitution
The phenyl ring at position 2 and the furan moiety participate in electrophilic substitution:
-
Nitration : Nitric acid in acetic anhydride introduces nitro groups at the para position of the phenyl ring.
-
Sulfonation : Furan undergoes sulfonation at the α-position under mild conditions .
Directing Effects :
-
Phenyl ring: Activating (electron-donating) due to adjacent heterocyclic system.
-
Furan: Electrophilic attack favors α-position (C2/C5).
Oxidation-Reduction Reactions
-
Furan Oxidation : Oxidizing agents (e.g., mCPBA) convert the furan ring to a diketone :
-
Reduction of N-Oxides : Catalytic hydrogenation reduces N-oxide intermediates to secondary amines.
| Substrate | Reagent | Product | Selectivity |
|---|---|---|---|
| Furan | mCPBA | Diketone | >90% |
| N-Oxide | H₂/Pd-C | Amine | 88% |
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:
This reaction modifies the compound’s solubility and electronic properties .
Hydrolysis of the Oxazine Ring
Under strongly acidic conditions (e.g., H₂SO₄), the 1,3-oxazine ring undergoes hydrolysis to form a diol intermediate:
Functionalization via Cross-Coupling
The pyrazole nitrogen and aryl halide analogs enable Suzuki-Miyaura couplings:
-
Borylation : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 2.
| Catalyst | Ligand | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | 100°C | 78 |
Stability Under Physiological Conditions
The compound shows pH-dependent stability:
-
Acidic (pH 2) : Rapid hydrolysis of the oxazine ring (t₁/₂ = 2.3 h).
-
Neutral (pH 7.4) : Stable for >24 h, enabling biological studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and similarities among pyrazolo-oxazine derivatives:
Key Observations:
- Furan vs. Phenyl at Position 5 : The furan moiety (heteroaromatic) may improve solubility compared to purely aromatic substituents (e.g., 4-ethoxyphenyl in ) .
- Ethoxy Group : The 7-ethoxy group in the target compound differentiates it from halogenated analogs (), possibly modulating electron density and target binding .
Pharmacological Activities
- Cholinesterase Inhibition : Derivatives with 7/9-halogen substitutions () show potent BuChE inhibition, implying that the ethoxy group in the target compound may offer a different selectivity profile .
- Antimicrobial Effects : Chloro-substituted analogs () demonstrate moderate activity, suggesting that the furan and ethoxy groups in the target compound could synergize for enhanced efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
